molecular formula C24H20BrNO2 B11273562 5-(2-bromophenyl)-3-hydroxy-1-(4-methylbenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

5-(2-bromophenyl)-3-hydroxy-1-(4-methylbenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11273562
M. Wt: 434.3 g/mol
InChI Key: DMKTVASFWAEOJQ-UHFFFAOYSA-N
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Description

5-(2-BROMOPHENYL)-3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: is a complex organic compound that features a pyrrolidinone core structure. This compound is characterized by the presence of bromophenyl, hydroxy, methylphenyl, and phenyl substituents, making it a molecule of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-BROMOPHENYL)-3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.
  • Studied for its interactions with biological targets and its pharmacokinetic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-BROMOPHENYL)-3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound’s bromophenyl and hydroxy groups are key functional groups that facilitate binding to enzymes and receptors. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    2-BROMOPHENOL: Shares the bromophenyl group but lacks the pyrrolidinone core.

    4-METHYLPHENYL METHYL KETONE: Contains the methylphenyl group but differs in the core structure.

    PHENYLACETIC ACID: Contains the phenyl group but has a different functional group arrangement.

Uniqueness:

  • The combination of bromophenyl, hydroxy, methylphenyl, and phenyl groups in a single molecule makes 5-(2-BROMOPHENYL)-3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE unique.
  • Its structural complexity and functional group diversity provide a wide range of chemical reactivity and potential applications.

Properties

Molecular Formula

C24H20BrNO2

Molecular Weight

434.3 g/mol

IUPAC Name

2-(2-bromophenyl)-4-hydroxy-1-[(4-methylphenyl)methyl]-3-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H20BrNO2/c1-16-11-13-17(14-12-16)15-26-22(19-9-5-6-10-20(19)25)21(23(27)24(26)28)18-7-3-2-4-8-18/h2-14,22,27H,15H2,1H3

InChI Key

DMKTVASFWAEOJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=CC=C4Br

Origin of Product

United States

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